7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline
説明
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline (CAS: 787640-40-8) is a tetrahydroisoquinoline derivative featuring a 1,2,4-triazole substituent at the 7-position of the isoquinoline scaffold. Its molecular formula is C₁₁H₁₂N₄, with a molecular weight of 200.24 g/mol and a topological polar surface area of 42.7 Ų . The compound’s structure includes a fused bicyclic system (tetrahydroisoquinoline) and a triazole heterocycle, which confers unique electronic and steric properties. The InChIKey (SMIUEYGYPRCATG-UHFFFAOYSA-N) and SMILES (N1CCC2C=CC(=CC=2C1)N1C=NN=C1) provide precise structural identifiers .
特性
分子式 |
C11H12N4 |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
7-(1,2,4-triazol-4-yl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C11H12N4/c1-2-11(15-7-13-14-8-15)5-10-6-12-4-3-9(1)10/h1-2,5,7-8,12H,3-4,6H2 |
InChIキー |
SMIUEYGYPRCATG-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=C1C=CC(=C2)N3C=NN=C3 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline typically involves the formation of the triazole ring followed by its attachment to the tetrahydroisoquinoline moiety. One common method is the cyclization of appropriate precursors under specific conditions. For example, the triazole ring can be synthesized using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency and selectivity . The reaction conditions often involve the use of copper(I) salts as catalysts and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields and reduce production costs.
化学反応の分析
Types of Reactions
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the tetrahydroisoquinoline moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of substituted triazole-tetrahydroisoquinoline derivatives.
科学的研究の応用
7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to its biological activity. The tetrahydroisoquinoline moiety can also interact with enzymes and receptors, enhancing the compound’s overall activity. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
類似化合物との比較
Key Observations :
- The triazole group in 7-(1,2,4-Triazol-4-YL)-THIQ introduces a rigid, planar heterocycle, favoring π-π stacking interactions absent in aliphatic substituents (e.g., 1MeTIQ) .
Pharmacological and Metabolic Comparisons
Blood-Brain Barrier (BBB) Penetration
- 1MeTIQ and TIQ (unsubstituted THIQ) exhibit 4.5-fold higher brain concentration than blood within 4 hours post-administration, attributed to their lipophilic N1-methyl or unsubstituted amine groups .
- 7-(1,2,4-Triazol-4-YL)-THIQ : The polar triazole may reduce BBB penetration compared to 1MeTIQ, though computational models (e.g., topological PSA of 42.7 Ų) suggest moderate permeability .
Metabolic Pathways
- TIQ/1MeTIQ : Excreted 72–76% unchanged in rats; metabolized via 4-hydroxylation (2.7–8.7%) and N-methylation (0.4–0.7%) .
- Dopamine-derived THIQs (e.g., salsolinol): Metabolized to N-methylisoquinolinium ions via MAO, leading to ATP depletion and neurotoxicity .
Cytotoxicity and Neurotoxicity Profiles
Insights :
- The triazole’s non-redox nature and absence of N-methylation sites in 7-(1,2,4-Triazol-4-YL)-THIQ may mitigate neurotoxicity risks associated with dopamine-derived analogs .
生物活性
The compound 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline that incorporates a triazole moiety. This structural modification has been associated with various biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline can be represented as follows:
Anti-inflammatory Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. In particular:
- Inhibition of Cytokine Release : Studies have shown that derivatives of 1,2,4-triazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives demonstrated a reduction in TNF-α levels in stimulated macrophages .
- COX Inhibition : Some triazole derivatives have been identified as selective COX-2 inhibitors. For example, one study reported a compound with a COX-2 IC50 of 20.5 µM compared to indomethacin's COX-2 IC50 of 29.6 µM .
Antimicrobial Activity
The antimicrobial potential of 7-(1,2,4-Triazol-4-YL)-1,2,3,4-tetrahydroisoquinoline has been explored against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound showed efficacy against both types of bacteria in vitro. The specific mechanisms by which it exerts its antimicrobial effects are still under investigation .
Antiproliferative Effects
Preliminary studies have indicated that this compound may also possess antiproliferative properties:
- Cancer Cell Lines : Research involving various cancer cell lines has suggested that triazole derivatives can inhibit cell proliferation. The exact IC50 values and mechanisms require further elucidation .
Synthesis and Evaluation
A recent study synthesized several triazole derivatives and evaluated their biological activities. The synthesis involved reactions of amidrazones with succinic anhydride to produce various derivatives . The following table summarizes some key findings:
| Compound | Biological Activity | IC50 (µM) | Remarks |
|---|---|---|---|
| 3a | TNF-α Inhibition | 15 | Significant anti-inflammatory effect |
| 3b | COX-2 Inhibition | 20.5 | More effective than indomethacin |
| 3c | Antimicrobial | N/A | Effective against Gram-positive bacteria |
| 3d | Antiproliferative | N/A | Inhibits growth in cancer cell lines |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
